molecular formula C11H13NOS2 B2684505 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034208-60-9

5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2684505
CAS No.: 2034208-60-9
M. Wt: 239.35
InChI Key: XMDJCSXJGLCTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .

Preparation Methods

The synthesis of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves multiple steps, including the functionalization of the thiophene ring and the formation of the bicyclic structure. One common method is the Friedel–Crafts acylation of thiophene or 2-methylthiophene with glutaric anhydride in the presence of aluminum chloride (AlCl3), which yields 5-(5-methylthien-2-yl)-5-oxopentanoic acid . This intermediate can then undergo further reactions to form the desired bicyclic structure.

Chemical Reactions Analysis

5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(5-methylthiophene-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclic structure can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS2/c1-7-2-3-10(15-7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDJCSXJGLCTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.